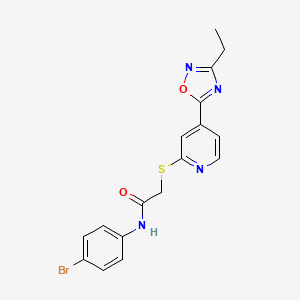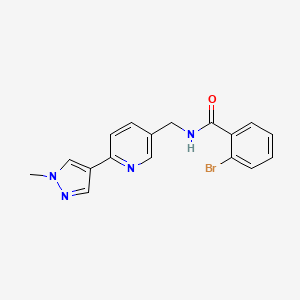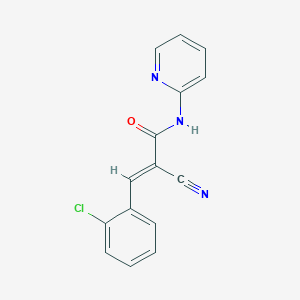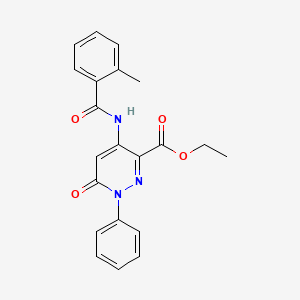
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Anti-Fatigue Effects
A study by Wu et al. (2014) explored the synthesis of benzamide derivatives, including those similar to the compound . These derivatives were used to investigate their anti-fatigue effects in weight-loaded forced swimming mice, demonstrating enhanced swimming capacity in mice. This research suggests potential applications in fatigue-related conditions (Wu et al., 2014).
Anti-Arrhythmic Activity
Research conducted by Abdel‐Aziz et al. (2009) involved the synthesis of piperidine-based derivatives, including those structurally similar to the specified compound. These derivatives exhibited significant anti-arrhythmic activity, indicating potential for development into therapeutic agents for arrhythmias (Abdel‐Aziz et al., 2009).
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues of a compound structurally similar to the specified compound for potential use as antipsychotic agents. These analogues were evaluated for their binding to dopamine and serotonin receptors, indicating potential applications in psychiatric disorders (Norman et al., 1996).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized compounds, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study indicates potential applications in cancer research (Hassan et al., 2014).
Polymer Synthesis
Yu et al. (1999) conducted a study on the synthesis of ordered poly(amide−acylhydrazide−amide) using a compound structurally similar to the one . This research provides insights into the applications of these compounds in polymer chemistry (Yu et al., 1999).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from compounds structurally related to the specified compound. These derivatives exhibited good analgesic and antiparkinsonian activities, suggesting potential therapeutic applications (Amr et al., 2008).
Anti-TMV and Antimicrobial Activities
Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Histone Deacetylase Inhibitors
Bressi et al. (2010) synthesized benzimidazole and imidazole inhibitors of histone deacetylases, which included N1-piperidine derivatives. These compounds were found to be nanomolar inhibitors of human histone deacetylases and showed efficacy in human tumor xenograft models, indicating potential applications in cancer treatment (Bressi et al., 2010).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCDVYTOVELOA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)



![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)
![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)